2-(acetylsulfanyl)cyclobutan-1-one
Description
Properties
CAS No. |
2624139-61-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylsulfanyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the reaction of a suitable cyclobutene precursor with an acetylsulfanyl reagent under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analogues
2-(Methylsulfanyl)cyclobutan-1-one :
Replacing the acetyl group with a methyl group simplifies the thioether functionality. This derivative exhibits lower steric hindrance but reduced electrophilicity at the sulfur atom compared to 2-(acetylsulfanyl)cyclobutan-1-one. Such differences impact reaction kinetics in alkylation or oxidation processes.- However, the bulkier benzoyl group may reduce solubility in polar solvents.
- Cyclobutanone (Parent Compound): The absence of the acetylsulfanyl group eliminates sulfur-based reactivity. Cyclobutanone is more prone to ring-opening due to higher ring strain but lacks the versatility introduced by sulfur-containing substituents.
2.3 Spectroscopic and Analytical Data
While direct data for this compound are unavailable in the provided evidence, analogous compounds in demonstrate key analytical trends:
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